molecular formula C9H23NSi B101686 Diisopropylaminotrimethylsilane CAS No. 17425-88-6

Diisopropylaminotrimethylsilane

Cat. No. B101686
CAS RN: 17425-88-6
M. Wt: 173.37 g/mol
InChI Key: GEZQRKBBRMOCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related diaminodisilanes is described in the first paper, where a key intermediate, 1,2-bis(((trifluoromethyl)sulfonyl)oxy)disilane, reacts with isopropylamine to yield (i)Pr2NSiH2SiH2N(i)Pr2 exclusively . This suggests that diisopropylaminotrimethylsilane could potentially be synthesized through a similar pathway, involving the reaction of an appropriate silane precursor with isopropylamine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structures of N,N'-diisopropyl-2,2-diphenyl-2,4,5-trisilaimidazolidine and N,N'-di-tert-butyl-2,3,5,6-tetrasilapiperazine were determined, revealing nearly planar five-membered rings and a twist conformation in the six-membered ring, respectively . This information can be used to infer the potential geometry and conformation of diisopropylaminotrimethylsilane, which may also exhibit interesting structural features due to the presence of silicon and nitrogen atoms.

Chemical Reactions Analysis

The reactivity of diisopropylamino groups in silicon-based compounds is highlighted in the papers. For instance, 1,3-bifunctional bis(isopropylamino)silanes were found to react with the key intermediate to give trisilaimidazolidines, which include the N-SiH2-SiH2-N unit . This indicates that diisopropylaminotrimethylsilane could participate in similar reactions, potentially leading to the formation of novel silicon-containing heterocycles or polymers.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diisopropylaminotrimethylsilane are not discussed, the papers provide insights into the properties of related compounds. For example, the air-stable disilene with a Si=Si bond distance of 2.144 Å was found to be sterically protected by bulky substituents . This suggests that the steric hindrance around the silicon atoms in diisopropylaminotrimethylsilane could influence its stability and reactivity. Additionally, the reaction of organofunctional disiloxanes with aromatic amino compounds indicates that the silicon-nitrogen bond can be manipulated under various reaction conditions .

Scientific Research Applications

1. Polymerization and Dehydrogenative Coupling

Diisopropylaminotrimethylsilane plays a crucial role in the recycling of titanocene precatalysts used for the polymerization of ethylene and dehydrogenative coupling of phenylsilane. The presence of the diisopropylaminoethyl side chain significantly enhances the stability of these precatalysts, enabling efficient recycling through simple extraction processes (Jutzi & Redeker, 1997).

2. Ferroelectric Properties in Organic Salts

Diisopropylaminotrimethylsilane contributes to the development of ferroelectric organic salts, such as diisopropylammonium chloride. This compound exhibits the highest ferroelectric phase transition temperature among molecule-based ferroelectrics, positioning it as a promising candidate for practical technological applications (Fu et al., 2011).

3. Surface Functionalization and Stability

The compound plays a vital role in addressing the issue of loss of surface functionality in aminosilanes, commonly used to functionalize silica surfaces. Research has shown that controlling the length of the alkyl linker in aminosilanes can minimize amine-catalyzed detachment, thereby enhancing the hydrolytic stability of aminosilane monolayers (Smith & Chen, 2008).

4. Silicon Doping in Semiconductor Manufacturing

In semiconductor manufacturing, diisopropylaminotrimethylsilane is utilized for silicon doping in gallium arsenide (GaAs) epilayers. This process is significant for achieving uniformity and reproducibility in the epitaxial layers, crucial for high-quality semiconductor devices (Ochimizu & Tanaka, 1998).

5. Biomedical Applications

Diisopropylaminotrimethylsilane-related compounds, such as Polydimethylsiloxane (PDMS), are widely used in the biomedical industry. PDMS's biomechanical behavior, akin to biological tissues, makes it suitable for applications in studying aneurysmal behavior and devices like micro pumps and optical systems (Victor et al., 2019).

Safety And Hazards

Diisopropylaminotrimethylsilane is a flammable liquid and vapor. It can cause skin and eye irritation. Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this chemical. It should be kept away from heat, open flames, and sparks .

properties

IUPAC Name

N-propan-2-yl-N-trimethylsilylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQRKBBRMOCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344033
Record name Diisopropylaminotrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropylaminotrimethylsilane

CAS RN

17425-88-6
Record name Diisopropylaminotrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diisopropyltrimethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropylaminotrimethylsilane
Reactant of Route 2
Reactant of Route 2
Diisopropylaminotrimethylsilane
Reactant of Route 3
Reactant of Route 3
Diisopropylaminotrimethylsilane
Reactant of Route 4
Diisopropylaminotrimethylsilane
Reactant of Route 5
Reactant of Route 5
Diisopropylaminotrimethylsilane
Reactant of Route 6
Diisopropylaminotrimethylsilane

Citations

For This Compound
2
Citations
K Inamoto, H Okawa, H Taneda, M Sato… - Chemical …, 2012 - pubs.rsc.org
… Although the use of diisopropylaminotrimethylsilane (DIATMS, 3a) afforded no desired product 4aa (Table 1, entry 1), we were pleased to find that the reaction with …
Number of citations: 37 pubs.rsc.org
JA Gibson, RK Marat, AF Janzen - Canadian Journal of …, 1975 - cdnsciencepub.com
La réaction des alkyl(aryl)phosphines avec le difluorure de xénon conduit aux alkyl(aryl)hydridofluorophosphoranes que l'on a caractérisé par spectroscopic rmn du proton et du fluor. …
Number of citations: 55 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.